Benzenemethanol, 4-fluoro-3-methyl-alpha-(trichloromethyl)-
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Overview
Description
Benzenemethanol, 4-fluoro-3-methyl-alpha-(trichloromethyl)- is a complex organic compound characterized by the presence of a benzenemethanol core substituted with fluorine, methyl, and trichloromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 4-fluoro-3-methyl-alpha-(trichloromethyl)- typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process often requires stringent control of reaction conditions such as temperature, pressure, and pH to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, 4-fluoro-3-methyl-alpha-(trichloromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of various substituted benzenemethanol derivatives.
Scientific Research Applications
Benzenemethanol, 4-fluoro-3-methyl-alpha-(trichloromethyl)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenemethanol, 4-fluoro-3-methyl-alpha-(trichloromethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The trichloromethyl group plays a crucial role in enhancing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Benzenemethanol, 3-fluoro-α-methyl-: Similar in structure but lacks the trichloromethyl group.
4-Fluoro-3-methyl-alpha-PVP: A structurally related compound with different functional groups and applications.
Uniqueness
Benzenemethanol, 4-fluoro-3-methyl-alpha-(trichloromethyl)- is unique due to the presence of the trichloromethyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such characteristics are desired.
Properties
CAS No. |
2366-86-1 |
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Molecular Formula |
C9H8Cl3FO |
Molecular Weight |
257.5 g/mol |
IUPAC Name |
2,2,2-trichloro-1-(4-fluoro-3-methylphenyl)ethanol |
InChI |
InChI=1S/C9H8Cl3FO/c1-5-4-6(2-3-7(5)13)8(14)9(10,11)12/h2-4,8,14H,1H3 |
InChI Key |
CUWAVTHYIDSZMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(Cl)(Cl)Cl)O)F |
Origin of Product |
United States |
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